molecular formula C12H17NO2 B2633990 N-Cyclopropyl-N-[(1-hydroxycyclobutyl)methyl]but-2-ynamide CAS No. 2411314-78-6

N-Cyclopropyl-N-[(1-hydroxycyclobutyl)methyl]but-2-ynamide

Cat. No.: B2633990
CAS No.: 2411314-78-6
M. Wt: 207.273
InChI Key: ZIEDMTUGAGECLW-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-[(1-hydroxycyclobutyl)methyl]but-2-ynamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, a hydroxycyclobutyl moiety, and a but-2-ynamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-N-[(1-hydroxycyclobutyl)methyl]but-2-ynamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclopropyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the Hydroxycyclobutyl Moiety: This step involves the formation of a cyclobutane ring with a hydroxyl group.

    Coupling with But-2-ynamide: The final step involves coupling the cyclopropyl and hydroxycyclobutyl intermediates with but-2-ynamide. This can be achieved using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-N-[(1-hydroxycyclobutyl)methyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (pyridinium chlorochromate) or Dess-Martin periodinane.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted amides.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Substituted amides

Scientific Research Applications

N-Cyclopropyl-N-[(1-hydroxycyclobutyl)methyl]but-2-ynamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound can be used in the development of new polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-[(1-hydroxycyclobutyl)methyl]but-2-ynamide involves its interaction with specific molecular targets. The cyclopropyl and hydroxycyclobutyl groups can interact with enzymes or receptors, leading to changes in their activity. The compound may also participate in covalent bonding with target molecules, altering their function and leading to desired biological effects.

Comparison with Similar Compounds

N-Cyclopropyl-N-[(1-hydroxycyclobutyl)methyl]but-2-ynamide can be compared with other similar compounds such as:

    N-Cyclopropyl-N-[(1-hydroxycyclopropyl)methyl]but-2-ynamide: This compound has a cyclopropyl group instead of a cyclobutyl group, leading to different reactivity and properties.

    N-Cyclopropyl-N-[(1-hydroxycyclohexyl)methyl]but-2-ynamide: This compound has a cyclohexyl group, which can affect its steric and electronic properties.

    N-Cyclopropyl-N-[(1-hydroxycyclopentyl)methyl]but-2-ynamide: This compound has a cyclopentyl group, which can influence its chemical behavior and interactions.

Properties

IUPAC Name

N-cyclopropyl-N-[(1-hydroxycyclobutyl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-4-11(14)13(10-5-6-10)9-12(15)7-3-8-12/h10,15H,3,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEDMTUGAGECLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(CC1(CCC1)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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